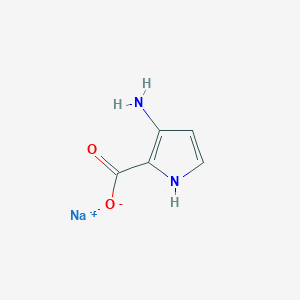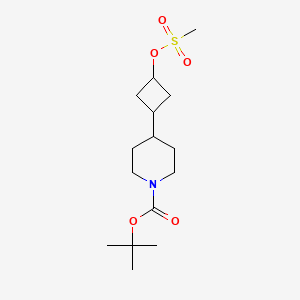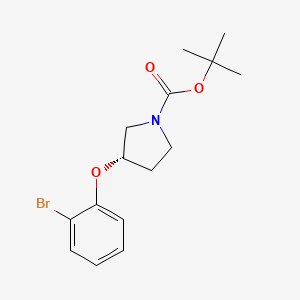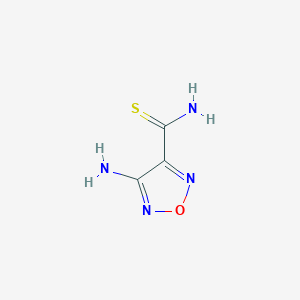
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate is a chemical compound with the molecular formula C12H24N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, an amino group, and a hydroxyethyl group.
Méthodes De Préparation
The synthesis of tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine as the core structure.
Substitution Reactions: The piperidine ring is substituted with a tert-butyl group and a 2-amino-1-hydroxyethyl group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of protective groups to ensure selective substitution.
Oxalate Formation: The final step involves the formation of the oxalate salt, which enhances the compound’s stability and solubility.
Analyse Des Réactions Chimiques
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Applications De Recherche Scientifique
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups play a crucial role in binding to enzymes and receptors, leading to modulation of their activity. The piperidine ring structure provides stability and enhances the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but with different substituents.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another similar compound with a hydroxyethyl group but different aromatic substitution.
N-Phenyl-4-piperidinamine: This compound shares the piperidine ring but has a phenyl group instead of the tert-butyl and hydroxyethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1610028-37-9 |
|---|---|
Formule moléculaire |
C14H26N2O7 |
Poids moléculaire |
334.37 g/mol |
Nom IUPAC |
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H24N2O3.C2H2O4/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13;3-1(4)2(5)6/h9-10,15H,4-8,13H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
PSLLHAABONRZKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





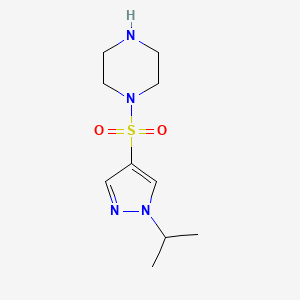
![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)
